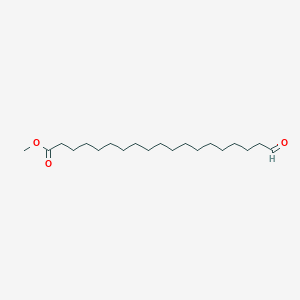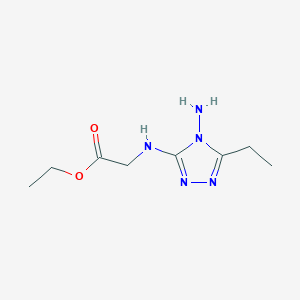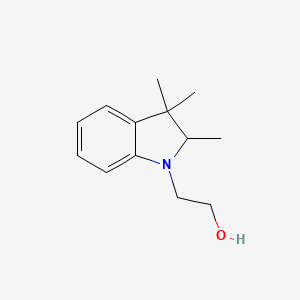
2-(2,3,3-Trimethylindolin-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3,3-Trimethylindolin-1-yl)ethanol: is a chemical compound that belongs to the class of indole derivatives It is characterized by the presence of an indole ring substituted with a hydroxyl group and a trimethyl group
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-(2,3,3-Trimethylindolin-1-yl)ethanol typically begins with 2,3,3-trimethylindolenine.
Reaction with Ethylene Oxide: One common method involves the reaction of 2,3,3-trimethylindolenine with ethylene oxide under controlled conditions to yield this compound.
Catalysts and Solvents: Catalysts such as Lewis acids may be used to facilitate the reaction, and solvents like dichloromethane or toluene can be employed to dissolve the reactants.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols and hydrocarbons.
Substitution Products: Halogenated derivatives.
科学的研究の応用
Chemistry:
Organic Synthesis: 2-(2,3,3-Trimethylindolin-1-yl)ethanol is used as an intermediate in the synthesis of various organic compounds.
Material Science: It is employed in the development of new materials with specific optical and electronic properties.
Biology and Medicine:
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes.
Industry:
作用機序
Molecular Targets and Pathways:
類似化合物との比較
2,3,3-Trimethylindolenine: This compound is a precursor in the synthesis of 2-(2,3,3-Trimethylindolin-1-yl)ethanol and shares similar structural features.
Indole Derivatives: Other indole derivatives, such as indole-3-acetic acid and indole-3-carbinol, have different functional groups but share the indole core structure.
Uniqueness:
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
2-(2,3,3-trimethyl-2H-indol-1-yl)ethanol |
InChI |
InChI=1S/C13H19NO/c1-10-13(2,3)11-6-4-5-7-12(11)14(10)8-9-15/h4-7,10,15H,8-9H2,1-3H3 |
InChIキー |
LLZHLGXEMZTXPM-UHFFFAOYSA-N |
正規SMILES |
CC1C(C2=CC=CC=C2N1CCO)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


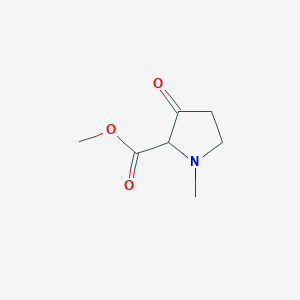
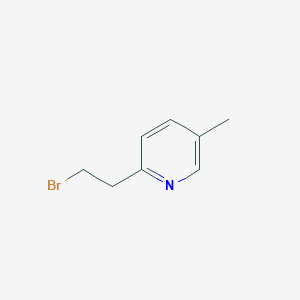
![3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid](/img/structure/B13121188.png)
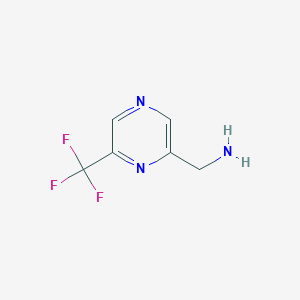
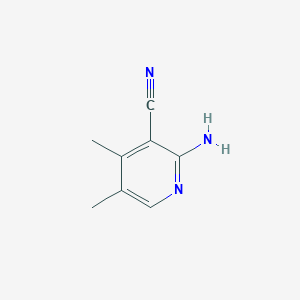
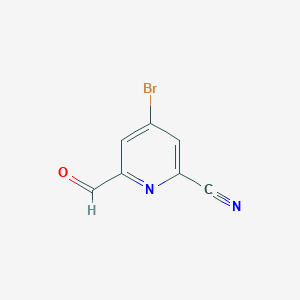
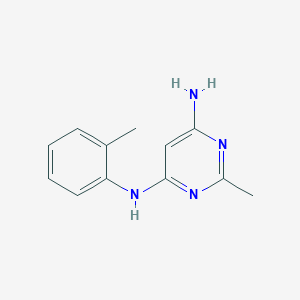
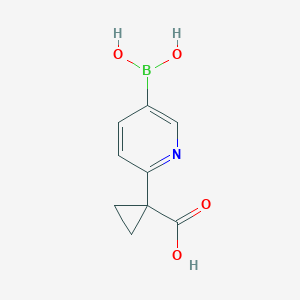
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B13121228.png)


